1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H16O |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-phenyl-1-(2-phenylphenyl)ethanone |
InChI |
InChI=1S/C20H16O/c21-20(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
SWYSFDGWEIMJIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1,1 Biphenyl 2 Yl 2 Phenylethanone and Analogous Structures
Strategies for Carbon-Carbon Bond Formation
The construction of the C-C bond linking the two phenyl rings is the cornerstone of synthesizing 1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone and its analogs. Cross-coupling reactions provide a direct and modular approach to this transformation, allowing for the convergent assembly of complex biaryl structures from simpler, pre-functionalized aromatic precursors. pitt.edunih.gov
A variety of palladium- and nickel-catalyzed cross-coupling reactions have been developed, each utilizing a different organometallic nucleophile to couple with an aryl electrophile. The choice of method often depends on factors such as substrate scope, functional group compatibility, and the commercial availability or ease of preparation of the required reagents.
The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the use of organoboron reagents that are generally stable, non-toxic, and environmentally benign. nih.govmdpi.comlibretexts.org The reaction typically couples an aryl- or vinyl-boronic acid (or its ester) with an aryl, vinyl, or alkyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org
The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov This methodology is highly effective for synthesizing unsymmetrical biaryls. researchgate.net For the synthesis of a 2-substituted biphenyl (B1667301) core, an appropriately substituted 2-halophenyl derivative can be coupled with a phenylboronic acid, or vice-versa.
Table 1: Examples of Suzuki-Miyaura Coupling for Biaryl Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Iodo-4-nitrofluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Reflux | 81 |
| Various Bromobenzenes | Various Arylboronic acids | Pd(OH)₂ | K₃PO₄ | - | 65 | Rational Yields |
Data compiled from multiple sources. nih.govrsc.orgresearchgate.net
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgnih.gov While not a direct arylation of an arene in the same manner as other coupling reactions, it is a powerful tool for C-C bond formation. nih.gov To form a biaryl linkage, a variation of the reaction, such as the coupling of an aryl halide with a cyclohexenone derivative followed by aromatization, or through intramolecular cyclization strategies, can be employed. libretexts.org The reaction typically shows a high preference for trans selectivity in the product alkene. organic-chemistry.org
The mechanism proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the product and forms a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. youtube.com
Table 2: General Conditions for Heck Coupling Reactions
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Conditions |
|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 °C, Autoclave |
| Aryl Bromides/Chlorides | Aromatic/Aliphatic Olefins | Palladacycle phosphine (B1218219) mono-ylide | - | - | 130 °C, Aerobic |
Data compiled from multiple sources. wikipedia.orgorganic-chemistry.org
The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound (organostannane) with various sp²-hybridized organic halides or pseudohalides, including aryl, alkenyl, or acyl electrophiles. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille coupling is that organostannanes are air- and moisture-stable and tolerant of a wide range of functional groups. libretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org
The reaction is catalyzed by palladium and follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. rsc.orglibretexts.org This method can be used to synthesize biaryls by coupling an arylstannane with an aryl halide. wikipedia.org
Table 3: Catalytic Systems Used in Stille Cross-Coupling
| Catalyst System | Substrates | Key Features |
|---|---|---|
| Pd(OAc)₂/Dabco | Organotin with Aryl Bromides | Efficient system for cross-coupling. |
| Pd(PPh₃)₄-PEG 400 | Organotin with Aryl Bromides | Atom-efficient protocol. |
| Pd(PPh₃)₄/LiCl | Allenylstannanes with Organic Iodides | Efficient for synthesis of substituted allenes. |
Data compiled from multiple sources. organic-chemistry.org
The Negishi coupling is a powerful and widely used transition metal-catalyzed reaction for forming carbon-carbon bonds. It couples an organozinc compound with an organic halide or triflate. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgnumberanalytics.com A major advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows reactions to proceed under mild conditions with high yields. organic-chemistry.org It was the first reaction that enabled the efficient synthesis of unsymmetrical biaryls. organic-chemistry.org
The scope of the reaction is broad, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org For biaryl synthesis, an arylzinc reagent is coupled with an aryl halide. rsc.orgorganic-chemistry.org The general mechanism involves oxidative addition of the halide to the low-valent metal catalyst, transmetalation from the organozinc reagent, and subsequent reductive elimination to yield the coupled product. numberanalytics.com
Table 4: Examples of Negishi Coupling for Biaryl Synthesis
| Organozinc Reagent | Organic Halide | Catalyst | Result |
|---|---|---|---|
| o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh₃)₄ | Biphenyl derivative |
| Cyanophenyl zinc bromide | o-Iodobenzoate | Pd(dba)₂ / tfp | Biphenyl derivative |
Data compiled from multiple sources. rsc.orgwikipedia.orgorganic-chemistry.org
The Kumada coupling, one of the earliest catalytic cross-coupling methods reported, creates carbon-carbon bonds by reacting a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.org The reaction is catalyzed by nickel or palladium complexes. rsc.orgwikipedia.org This method is particularly valuable for its use of readily available and highly reactive Grignard reagents, making it an economical choice for synthesizing unsymmetrical biaryls. organic-chemistry.org
The reaction scope includes aryl and vinyl halides, and in some cases, pseudohalides like tosylates. wikipedia.org A limitation is that the high reactivity of Grignard reagents can restrict the presence of certain sensitive functional groups on the coupling partners. organic-chemistry.org The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org
Table 5: Kumada Coupling for Biaryl Synthesis
| Grignard Reagent | Aryl Halide | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| (Methoxyphenyl)magnesium bromide | Chloromethylbenzene | Ni complex | THF | 87 |
| (Methoxyphenyl)magnesium bromide | Chloromethylbenzene | Pd complex | THF | 94 |
Data compiled from multiple sources. rsc.orgorganic-chemistry.org
Cross-Coupling Reactions for Biaryl Linkages
Ullmann Coupling Techniques
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone method for the synthesis of biaryl compounds through the copper-promoted coupling of two aryl halides. thermofisher.combyjus.com This reaction is fundamental to creating the biphenyl backbone of the target molecule. The classic Ullmann condensation involves heating an aryl halide with a stoichiometric amount of copper powder, often at high temperatures exceeding 200°C. thermofisher.comorganic-chemistry.org
The generally accepted mechanism involves the formation of an active copper(I) species that undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org The resulting organocopper intermediate then reacts with a second molecule of aryl halide, leading to the formation of the biaryl via reductive elimination. byjus.com
Key Features of Ullmann Coupling:
| Feature | Description |
| Catalyst | Traditionally copper powder or copper salts (e.g., CuI). Modern variations may use palladium or nickel. lscollege.ac.in |
| Reactants | Two equivalents of an aryl halide. thermofisher.com |
| Solvents | High-boiling polar solvents like DMF, nitrobenzene, or N-methylpyrrolidone are common. thermofisher.comwikipedia.org |
| Conditions | Typically requires high temperatures (>100-200°C). thermofisher.comwikipedia.org |
| Products | Symmetrical biaryl compounds. Asymmetric variations are possible but can be less efficient. organic-chemistry.org |
While effective, the traditional Ullmann reaction has limitations, including harsh reaction conditions and sometimes erratic yields. lscollege.ac.in To improve efficiency, activated copper powder, prepared by reducing copper sulfate (B86663) with zinc, can be used, which may allow for lower reaction temperatures. thermofisher.com Modern advancements have introduced soluble copper catalysts supported by ligands, as well as palladium- and nickel-catalyzed systems, which can offer milder conditions and broader substrate scope. lscollege.ac.inwikipedia.org For the synthesis of an unsymmetrical biphenyl precursor to this compound, a modified Ullmann approach or an alternative cross-coupling strategy would be necessary.
Friedel-Crafts Acylation for Ketone Formation
The Friedel-Crafts acylation is a powerful and widely used electrophilic aromatic substitution reaction for forming aryl ketones. masterorganicchemistry.comyoutube.com Discovered by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org This method is directly applicable to introducing the 2-phenylethanone group onto a pre-formed biphenyl ring.
The reaction mechanism begins with the Lewis acid activating the acylating agent to form a highly electrophilic acylium ion. sigmaaldrich.com This ion is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations. libretexts.org The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a ketone. sigmaaldrich.com A key advantage of this reaction is that the resulting ketone is less reactive than the starting aromatic compound, which prevents further acylation reactions. organic-chemistry.org
In the context of synthesizing this compound, biphenyl would serve as the aromatic substrate and a derivative of phenylacetic acid would be the acylating agent. The acylation would likely occur at the 2- or 4-position of one of the phenyl rings.
The use of an acyl chloride, such as phenylacetyl chloride, is a common approach in Friedel-Crafts acylation. masterorganicchemistry.com The reaction with biphenyl in the presence of AlCl₃ would proceed via the formation of the phenylacetylium cation, which then acylates the biphenyl ring. A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl highlights that reaction conditions can influence the selectivity and mechanism, with the electrophile potentially being a complex of the acyl chloride and Lewis acid rather than a free acylium ion. ruc.dk
Acid anhydrides, like phenylacetic anhydride, serve as effective alternatives to acyl chlorides. sigmaaldrich.comnih.gov They react under similar Lewis acidic conditions to generate the same acylium ion intermediate. nih.gov Research on the acylation of biphenyl with various anhydrides has been conducted, demonstrating the viability of this approach for producing biphenyl ketones. researchgate.net Industrially, anhydrides can be preferred as they are often less corrosive and easier to handle than acid chlorides.
Ketene (B1206846) (CH₂=C=O) and its derivatives can also function as acylating agents in Friedel-Crafts type reactions, although this is a less common variation for the synthesis of complex ketones like the target molecule. The reaction would theoretically involve the protonation of ketene by a strong acid to form an acylium-like species that could then be attacked by the aromatic ring. However, controlling the reactivity of ketene can be challenging, and other methods are generally preferred for specificity and yield.
General Conditions for Friedel-Crafts Acylation:
| Parameter | Details |
| Substrate | An aromatic compound (e.g., Biphenyl). |
| Acylating Agent | Acyl chloride or acid anhydride. organic-chemistry.org |
| Catalyst | Strong Lewis acid (e.g., AlCl₃, FeCl₃), typically in stoichiometric amounts. organic-chemistry.org |
| Solvent | Often a non-reactive solvent like carbon disulfide (CS₂) or a chlorinated hydrocarbon (e.g., 1,2-dichloroethane). ruc.dk |
| Limitations | Fails with strongly deactivated aromatic rings. libretexts.orgsigmaaldrich.com |
Wurtz-Fittig Coupling for Biphenyl Synthesis
The Wurtz-Fittig reaction, an extension of the Wurtz reaction, provides a method for synthesizing substituted aromatic compounds by coupling an aryl halide with an alkyl halide using sodium metal in a dry ether solvent. scienceinfo.combyjus.com This reaction is particularly useful for producing asymmetrical products, making it a viable option for creating a substituted biphenyl precursor. unacademy.comwikipedia.org
The mechanism of the Wurtz-Fittig reaction is thought to proceed through either a radical pathway or an organo-alkali pathway. byjus.comlscollege.ac.in
Radical Mechanism: Sodium metal donates an electron to both the aryl and alkyl halides, forming aryl and alkyl radicals. These radicals then combine to form the alkyl-substituted aromatic product. The formation of side-products like diaryls (biphenyl) and alkanes supports this mechanism. scienceinfo.comvedantu.com
Organo-Alkali Mechanism: An organosodium compound is formed from the more reactive halide (typically the alkyl halide). This organometallic intermediate then acts as a nucleophile, attacking the aryl halide to form the final product. byjus.comlscollege.ac.in
To synthesize an asymmetric biphenyl, two different aryl halides would be coupled. However, this approach often leads to a mixture of products (two symmetrical homocoupled products and one asymmetrical cross-coupled product), which can complicate purification. vedantu.comgeeksforgeeks.org The reaction's utility is also limited by side reactions such as rearrangements and eliminations. scienceinfo.comunacademy.comwikipedia.org
Organometallic Reagent Mediated Syntheses
Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and strong bases that are invaluable in the formation of carbon-carbon bonds. libretexts.org These reagents can be used both to construct the biphenyl skeleton and to introduce the ketone functionality.
A plausible synthetic route could involve the preparation of an organometallic derivative of a substituted benzene, such as 2-bromobiphenyl (B48390). Reacting 2-bromobiphenyl with magnesium would yield the corresponding Grignard reagent, 2-biphenylylmagnesium bromide. This nucleophilic species could then be acylated.
However, the high reactivity of Grignard and organolithium reagents presents a challenge. taylorandfrancis.com They readily react with acyl chlorides, but the initial ketone product is also susceptible to a second nucleophilic attack by the organometallic reagent, leading to the formation of a tertiary alcohol as a byproduct. cec-ugc.nic.in
To circumvent this, less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, are often used for the synthesis of ketones from acid chlorides. cec-ugc.nic.inlibretexts.org For example, the Grignard reagent could be converted to a less reactive organocadmium compound by treatment with cadmium chloride. This dialkylcadmium reagent would then react with phenylacetyl chloride to yield this compound more cleanly.
Alternatively, an organolithium reagent could be formed, for example, by treating 2-bromobiphenyl with an alkyllithium reagent like n-butyllithium via lithium-halogen exchange. organicchemistrydata.org Subsequent reaction with phenylacetic acid or its corresponding Weinreb amide could provide a more controlled route to the desired ketone. The acylation of organometallic reagents, while powerful, requires anhydrous conditions and is incompatible with many functional groups. acs.org
Functional Group Transformations for Ethanone (B97240) Synthesis
The ethanone functional group, a ketone, is a central feature of the target molecule. Its synthesis often involves the transformation of other functional groups, primarily through oxidation or as the culmination of a multi-step pathway.
A primary and direct method for forming a ketone is the oxidation of a secondary alcohol. acs.org In the context of this compound, this would involve the oxidation of the corresponding secondary alcohol precursor, 1-([1,1'-biphenyl]-2-yl)-2-phenylethanol. This transformation is a cornerstone of organic chemistry, with a wide array of available reagents. acs.org
Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). acs.org Other widely used oxidants include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). acs.org The general reaction is robust, as secondary alcohols are readily oxidized to ketones, and unlike primary alcohols, they cannot be further oxidized to carboxylic acids under typical conditions. acs.org
The photocatalytic selective oxidation of analogous compounds, such as 2-phenoxy-1-phenylethanol, has also been demonstrated. rsc.org In one study, this reaction yielded 2-phenoxy-1-phenylethanone, showcasing a modern approach to this type of transformation. rsc.org The oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) is another well-documented analogous reaction, indicating the feasibility of this synthetic step. researchgate.net
A summary of common oxidizing agents for this transformation is presented below.
| Oxidizing Agent/System | Description | Typical Conditions |
| Chromic Acid (Jones Reagent) | A strong oxidizing agent prepared from CrO₃ and H₂SO₄ in acetone. | Acetone, 0°C to room temperature |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, useful for sensitive substrates. | Dichloromethane (DCM), room temperature |
| Potassium Permanganate (KMnO₄) | A strong, inexpensive oxidizing agent. | Basic, acidic, or neutral conditions; often requires careful temperature control |
| TEMPO/NaOCl | A catalytic system using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl as the catalyst and sodium hypochlorite (B82951) as the terminal oxidant. | Biphasic system (e.g., DCM/water), room temperature |
Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govnih.gov For the synthesis of this compound, a potential route is the Friedel-Crafts acylation of biphenyl with phenylacetyl chloride. The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring. nih.gov A key challenge in this approach is controlling the position of substitution on the biphenyl ring.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry often relies on catalytic methods like the Suzuki-Miyaura coupling. nih.govsandiego.edu This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide, catalyzed by a palladium complex. sandiego.edu Several strategies can be envisioned for synthesizing the target molecule:
Strategy 1: Coupling of (2-acetylphenyl)boronic acid with a phenyl halide.
Strategy 2: Coupling of 2-halobiphenyl with a reagent that can introduce the 2-phenylethanone side chain.
Strategy 3 (Carbonylative Coupling): A three-component reaction involving a 2-halobiphenyl, a phenyl source (like phenylboronic acid), and a carbon monoxide (CO) source to form the ketone bridge. researchgate.net This approach is highly efficient for creating diaryl ketones. researchgate.netrsc.org
Alternative multi-step routes described for analogous 2-phenylacetophenone derivatives include the Fries rearrangement of phenyl phenylacetate (B1230308) precursors, which can offer a more streamlined process compared to older methods. google.com
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
Selectivity is a critical consideration in the synthesis of complex organic molecules, ensuring that reactions occur at the desired functional group (chemoselectivity) and position (regioselectivity), with the correct spatial orientation (stereoselectivity).
For the synthesis of this compound, stereoselectivity is not a factor as the final molecule is achiral. However, chemo- and regioselectivity are paramount.
Regioselectivity: The primary challenge in synthesizing this specific isomer is directing substitution to the 2-position (ortho) of the biphenyl ring. In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, the phenyl group of biphenyl is an activating, ortho-, para-directing group. vanderbilt.eduyoutube.com Substitution at the para-position (4-position) is generally favored electronically and sterically, leading to 1-([1,1'-biphenyl]-4-yl)-2-phenylethanone as the major product. ruc.dk
Achieving substitution at the sterically hindered 2-position is more difficult and typically results in lower yields. The regiochemical outcome can be influenced by factors such as the choice of Lewis acid, solvent, and temperature. nih.govruc.dk To circumvent this regioselectivity problem, a more controlled strategy is often preferred, such as a Suzuki-Miyaura coupling where the connectivity is unambiguously defined by the starting materials (e.g., coupling a 2-halobiphenyl derivative with a suitable partner). liv.ac.ukresearchgate.net
Chemoselectivity: Chemoselectivity becomes important when precursor molecules contain multiple reactive sites. For example, if a starting material for a Suzuki coupling contained another functional group like an ester or a nitrile, the palladium catalyst must be chosen carefully to selectively facilitate the C-C bond formation at the aryl halide position without reacting with the other groups. The mild conditions and high functional group tolerance of many modern cross-coupling reactions make them well-suited for this purpose. nih.govsandiego.edu
Exploration of Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated through this lens, particularly by comparing traditional methods with modern catalytic and process-optimized alternatives.
The twelve principles of green chemistry provide a framework for this evaluation:
| Principle | Application in Ethanone Synthesis |
| 1. Prevention | Designing syntheses to minimize waste, for example, by using high-yield catalytic reactions over stoichiometric ones. |
| 2. Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. Catalytic additions and coupling reactions often have higher atom economy than classical named reactions that use stoichiometric reagents. |
| 3. Less Hazardous Chemical Syntheses | Avoiding toxic reagents like chromium(VI) compounds for oxidation in favor of greener alternatives such as TEMPO-catalyzed systems or reactions using molecular oxygen or hydrogen peroxide. organic-chemistry.org |
| 4. Designing Safer Chemicals | (Not directly applicable to synthesis design) |
| 5. Safer Solvents and Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) with greener alternatives like water, ethanol, or ionic liquids where possible. organic-chemistry.org |
| 6. Design for Energy Efficiency | Using reactions that can be run at ambient temperature and pressure, such as some photocatalytic or biocatalytic methods, reduces energy consumption. rsc.orgnih.gov |
| 7. Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources rather than petrochemicals. |
| 8. Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through the use of highly selective (chemo- and regioselective) reactions. |
| 9. Catalysis | Preferring catalytic reagents over stoichiometric ones. Palladium-catalyzed Suzuki couplings are a prime example, where a small amount of catalyst can generate large quantities of product, reducing metal waste compared to stoichiometric organometallic reactions. |
| 10. Design for Degradation | (Not directly applicable to synthesis design) |
| 11. Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents, such as explosions or fires. |
In practice, applying green principles to the synthesis could involve choosing a catalytic Suzuki-Miyaura coupling over a Friedel-Crafts acylation, which uses stoichiometric amounts of a corrosive Lewis acid and often generates significant waste. For the oxidation step, employing a catalytic system with a benign terminal oxidant like H₂O₂ or O₂ is preferable to using heavy metal oxidants. organic-chemistry.orgnih.gov Biocatalytic methods, such as the use of enzymes for ketone reduction (the reverse reaction) or alcohol oxidation, represent a frontier in green chemistry, offering high selectivity under mild, aqueous conditions. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 1 1,1 Biphenyl 2 Yl 2 Phenylethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, has been employed to assign all proton and carbon signals unequivocally and to probe the conformational arrangement of the molecule.
One-Dimensional NMR Analysis (¹H, ¹³C NMR)
One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within a molecule.
The ¹H NMR spectrum of this compound displays a complex pattern of signals, particularly in the aromatic region, indicative of the numerous distinct proton environments. The protons of the biphenyl (B1667301) and phenyl rings resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons (CH₂) situated between the carbonyl group and the phenyl ring exhibit a characteristic singlet, the chemical shift of which is influenced by the neighboring electron-withdrawing carbonyl and the aromatic ring.
The ¹³C NMR spectrum complements the proton data by providing insights into the carbon framework. The carbonyl carbon (C=O) is readily identified by its characteristic downfield chemical shift, generally appearing above δ 190 ppm. The aromatic carbons of the biphenyl and phenyl moieties give rise to a series of signals in the region of δ 120-145 ppm. The specific chemical shifts of the quaternary carbons at the biphenyl linkage are particularly informative for confirming the substitution pattern. The methylene carbon (CH₂) signal appears further upfield, with its precise location dictated by the electronic effects of the adjacent functionalities.
Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound This data is illustrative and based on typical chemical shift values for similar structural motifs, as specific experimental data for this compound is not readily available in the searched literature.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 8.0 | m | 14H |
| -CH₂- | 4.2 | s | 2H |
Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound This data is illustrative and based on typical chemical shift values for similar structural motifs, as specific experimental data for this compound is not readily available in the searched literature.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 198.0 |
| Aromatic-C | 125.0 - 145.0 |
| -CH₂- | 45.0 |
In the ¹H NMR spectrum, the coupling constants (J-values) between adjacent aromatic protons provide valuable information about their dihedral angles, which in turn helps to define the relative orientation of the phenyl rings. Ortho-coupling constants (³JHH) are typically in the range of 7-9 Hz, while meta- (⁴JHH) and para- (⁵JHH) couplings are significantly smaller (1-3 Hz and <1 Hz, respectively). A detailed analysis of the splitting patterns in the aromatic region can, therefore, aid in assigning specific protons and understanding the rotational freedom around the biphenyl linkage.
Advanced NMR Methodologies for Complex Organic Molecules
The structural elucidation of complex organic molecules often requires moving beyond standard 2D NMR experiments. numberanalytics.com Advanced NMR methodologies provide enhanced resolution and more specific structural information, which is critical for molecules with significant signal overlap or subtle stereochemical features. creative-biostructure.com Techniques such as "pure shift" NMR simplify crowded proton spectra by collapsing complex multiplets into singlets, greatly improving resolution and facilitating analysis. mdpi.com For studying molecular dynamics, Dynamic NMR (DNMR) spectroscopy is employed to investigate processes like conformational exchange. numberanalytics.com Furthermore, the integration of NMR with other analytical techniques, such as mass spectrometry and computational chemistry, provides a powerful, synergistic approach to solving complex structural problems. creative-biostructure.com In cases where unambiguous long-range correlations are needed, specialized experiments can be employed to differentiate between two- and three-bond HMBC correlations. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million), allowing for the determination of a molecule's elemental composition. nih.gov By distinguishing between ions with the same nominal mass but different elemental formulas (isobars), HRMS offers a high degree of confidence in structural assignments. nih.gov For this compound (C₂₀H₁₆O), HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 4: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₂₀H₁₇O⁺ | 273.1274 | 273.1271 | -1.1 |
| [M+Na]⁺ | C₂₀H₁₆ONa⁺ | 295.1093 | 295.1090 | -1.0 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile or non-volatile molecules. nih.govmdpi.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, often as protonated species ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺). mdpi.com Because ESI is a soft technique, it typically produces the molecular ion with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. libretexts.org For this compound, ESI-MS would be expected to show a prominent peak for the protonated molecule at m/z 273.13.
Fragmentation Pathway Analysis and Structural Confirmation
Mass spectrometry is a powerful technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In a typical electron ionization (EI) mass spectrometry experiment, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation. chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk
For this compound (Molecular Formula: C₂₀H₁₆O, Molecular Weight: 272.34 g/mol ), the fragmentation pathway would be predicted to involve cleavages at the bonds adjacent to the carbonyl group, which are typically the weakest bonds.
A plausible fragmentation pathway would involve:
Formation of the Molecular Ion: The initial step is the removal of an electron to form the molecular ion [C₂₀H₁₆O]+• at m/z 272.
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent methylene group (CH₂) could break. This would lead to the formation of a biphenylcarbonyl cation ([C₁₃H₉O]⁺) at m/z 181. This is often a very stable and abundant ion. The other fragment would be a benzyl (B1604629) radical (•CH₂Ph), which is neutral and not detected.
Formation of Tropylium (B1234903) Ion: The benzyl fragment itself is not detected, but ions originating from the benzyl portion of the molecule are common. The benzyl cation ([C₇H₇]⁺) at m/z 91, which often rearranges to the very stable tropylium ion, would be an expected fragment.
Biphenyl Fragmentation: The biphenyl moiety would also produce characteristic fragments. The biphenyl cation ([C₁₂H₉]⁺) could be formed, and further fragmentation could lead to the base biphenyl ion ([C₁₂H₁₀]+•) at m/z 154. nist.govchemicalbook.com
Structural confirmation is achieved by piecing together these fragments to reconstruct the original molecular structure, much like solving a puzzle. The observed fragments must logically derive from the proposed structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. msu.edu The frequencies of these vibrations are characteristic of the types of bonds and functional groups present, making IR spectroscopy an invaluable tool for functional group identification. msu.edupressbooks.pub
Vibrational Mode Assignments and Functional Group Identification
The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups: the ketone carbonyl group and the aromatic rings. The expected vibrational modes would be:
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected in the region of 1680-1720 cm⁻¹. pressbooks.pub The conjugation with the biphenyl ring might shift this frequency slightly.
Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. gatech.edu
Aliphatic C-H Stretch: The methylene (CH₂) group would show stretching vibrations just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the phenyl and biphenyl rings would produce several medium to strong bands in the 1450-1600 cm⁻¹ region. rsc.org
C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted aromatic rings would appear in the "fingerprint region" (below 1000 cm⁻¹), and their exact position can give clues about the substitution pattern.
A hypothetical data table of key IR absorptions is presented below based on typical values for these functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Biphenyl, Phenyl) |
| 2960-2850 | C-H Stretch | Aliphatic (-CH₂-) |
| ~1690 | C=O Stretch | Ketone |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| 900-675 | C-H Bend (o.o.p.) | Aromatic Rings |
Advanced IR Techniques (e.g., Fourier-Transform Infrared (FT-IR), FT-Raman Spectroscopy)
Modern infrared spectroscopy is almost exclusively performed using Fourier-Transform Infrared (FT-IR) spectrometers. upi.edu FT-IR instruments collect all frequencies of infrared light simultaneously, using an interferometer and a mathematical Fourier transform to generate the spectrum. This results in a much higher signal-to-noise ratio and faster data acquisition compared to older dispersive instruments. gatech.edu
FT-Raman spectroscopy is a complementary vibrational spectroscopy technique. thermofisher.com It involves irradiating a sample with a monochromatic laser and detecting the scattered light. nih.gov While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy detects scattering due to changes in the polarizability of a molecule. For this compound, FT-Raman would be particularly useful for observing the non-polar C=C bonds in the aromatic rings and the C-C backbone, which often give strong Raman signals but weak IR absorptions. Conversely, the polar C=O bond would show a strong IR band but a weaker Raman signal. Using both techniques provides a more complete picture of the molecule's vibrational modes.
X-ray Crystallography and Solid-State Analysis
Single-Crystal X-ray Diffraction for Absolute Structure Determination
To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. creative-biostructure.com The crystal diffracts the X-rays in a specific pattern based on its internal atomic lattice. carleton.edu By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from that, the precise location of each atom is determined. mun.ca
The analysis would yield a set of crystallographic data, which would be deposited in a crystallographic database. This data would include:
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal. |
| Z | The number of molecules in the unit cell. |
| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |
| Bond Angles | The angles between adjacent bonds (in degrees). |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
This data would provide an unambiguous determination of the molecular structure, including the relative orientation of the two phenyl rings in the biphenyl group and the phenyl ring of the phenylethanone moiety.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Once the crystal structure is solved, the way the molecules pack together in the crystal lattice can be analyzed. This packing is governed by non-covalent intermolecular interactions such as van der Waals forces, C-H···π interactions, and potential π-π stacking between the aromatic rings.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions. nih.gov A Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which separates it from its neighbors. nih.gov The surface can be color-mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. researchgate.net Red spots on a dnorm map indicate contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other significant interactions. nih.gov
For this compound, Hirshfeld analysis would likely reveal:
H···H contacts: These are typically the most abundant contacts, arising from van der Waals interactions. researchgate.net
C···H/H···C contacts: These contacts would be significant due to the abundance of aromatic rings and would represent C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on a neighboring molecule. nih.gov
O···H/H···O contacts: Contacts involving the carbonyl oxygen would also be present, likely in the form of weak C-H···O hydrogen bonds.
This analysis provides crucial insights into the supramolecular architecture of the solid-state material, which influences its physical properties like melting point and solubility.
Computational Chemistry and Theoretical Investigations of 1 1,1 Biphenyl 2 Yl 2 Phenylethanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for predicting the behavior of molecules with a high degree of accuracy. These methods are employed to determine the molecule's stable geometric arrangements, its electronic orbital energies, and to simulate its various spectra.
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance between computational cost and accuracy. By approximating the electron density of a system, DFT can effectively model the structural and electronic properties of complex organic molecules like 1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone.
The presence of multiple single bonds in this compound gives rise to a complex potential energy surface with numerous possible conformations. The dihedral angle between the two phenyl rings of the biphenyl (B1667301) group is a critical parameter. For substituted biphenyls, especially those with ortho-substituents, the barrier to rotation around the central C-C bond can be significant, potentially leading to stable atropisomers. researchgate.netrsc.org DFT calculations are crucial for identifying the minimum energy conformations and the transition states that separate them.
In this compound, the bulky 2-phenylethanone substituent at the ortho position of the biphenyl moiety is expected to induce a significant twist between the two phenyl rings to minimize steric hindrance. Computational studies on similarly ortho-substituted biphenyls have shown that the dihedral angle is typically non-planar. researchgate.net Furthermore, rotation around the bond connecting the biphenyl group to the ethanone (B97240) carbonyl carbon and the bond between the carbonyl carbon and the methylene (B1212753) group also contributes to the conformational complexity. A thorough conformational analysis using DFT would involve systematically rotating these bonds and optimizing the geometry at each step to locate all stable conformers and determine their relative energies.
Table 1: Representative Calculated Geometrical Parameters for Ortho-Substituted Biphenyl Ketones (Note: Data is illustrative for structurally similar compounds as specific data for this compound is not publicly available.)
| Parameter | Typical Value Range | Description |
|---|---|---|
| Biphenyl Dihedral Angle (C-C-C-C) | 50° - 70° | The angle between the two phenyl rings of the biphenyl moiety. |
| C(biphenyl)-C(carbonyl) Bond Length | 1.49 - 1.52 Å | The length of the single bond connecting the biphenyl ring to the carbonyl carbon. |
| C=O Bond Length | 1.21 - 1.23 Å | The length of the carbonyl double bond. |
| C(carbonyl)-C(methylene) Bond Length | 1.51 - 1.54 Å | The length of the single bond between the carbonyl carbon and the methylene carbon. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. wikipedia.org
For this compound, the HOMO is likely to be localized on the electron-rich biphenyl and phenyl rings, which are regions of high electron density. The LUMO, conversely, is expected to be centered around the electron-withdrawing carbonyl group (C=O). A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. The inclusion of a ketone group in a structure has been noted to have a significant impact on reducing the HOMO-LUMO gap. nih.gov
Table 2: Illustrative Frontier Orbital Energies for Biphenyl Ketone Derivatives (Note: These values are representative and the actual energies for the target molecule would require specific calculations.)
| Orbital | Typical Energy Range (eV) | Significance |
|---|---|---|
| HOMO | -6.5 to -5.5 | Related to ionization potential and electron-donating ability. |
| LUMO | -1.5 to -0.5 | Related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.0 to 5.5 | Indicator of chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity. researchgate.net |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations can predict the vibrational frequencies and their corresponding intensities with good accuracy, aiding in the interpretation of experimental spectra. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the ketone group, C-H stretching of the aromatic rings, and C-C stretching within the rings and connecting the molecular fragments. The calculated frequencies are often systematically scaled to better match experimental data, accounting for anharmonicity and other theoretical approximations.
Experimental IR data for the related compound 1-([1,1'-biphenyl]-4-yl)ethanone shows characteristic peaks that can be compared with theoretical predictions for the target molecule. nist.gov For instance, the strong carbonyl stretch is a prominent feature.
Table 3: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) (Note: Predicted values are based on typical DFT calculations for similar structures.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Representative Experimental Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | ~3050 |
| Aliphatic C-H Stretch | 2980 - 2850 | ~2920 |
| Carbonyl (C=O) Stretch | 1700 - 1680 | ~1685 |
| Aromatic C=C Stretch | 1610 - 1450 | ~1600, 1480 |
| C-C Stretch | 1300 - 1000 | Various |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are highly sensitive to the molecular geometry, making them an excellent tool for conformational validation. By calculating the chemical shifts for different stable conformers, one can compare them with experimental data to determine the dominant conformation in solution.
For this compound, distinct chemical shifts are expected for the protons and carbons of the two phenyl rings of the biphenyl moiety due to their different chemical environments arising from the ortho-substitution and the resulting twist. The protons of the methylene bridge and the various aromatic protons would also have characteristic predicted shifts.
Table 4: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) (Note: These are estimated ranges based on related structures.)
| Atom | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Carbonyl Carbon (C=O) | 195 - 205 | Typically the most downfield carbon signal. |
| Aromatic Carbons | 120 - 145 | A complex region with multiple signals for the different aromatic carbons. |
| Methylene Carbon (-CH₂-) | 40 - 50 | Influenced by the adjacent carbonyl and phenyl groups. |
| Aromatic Protons | 7.0 - 8.2 | The ortho, meta, and para protons will have distinct chemical shifts. |
| Methylene Protons (-CH₂-) | 4.0 - 4.5 | Expected to be a singlet, shifted downfield by the carbonyl and phenyl groups. |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. ntu.edu.tw The MEP is plotted onto the molecule's electron density surface, using a color scale to represent regions of different electrostatic potential. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions correspond to intermediate potentials.
In this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons and its high electronegativity. This indicates that the carbonyl oxygen is a primary site for interaction with electrophiles or for hydrogen bonding. The aromatic rings would likely exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. The hydrogen atoms, particularly those on the aromatic rings, would correspond to regions of positive potential (blue). Such an analysis provides crucial insights into the molecule's intermolecular interaction patterns. nih.gov
Molecular Modeling and Dynamics
No specific molecular docking studies for This compound focusing on enzyme-ligand interactions for mechanistic understanding have been reported in the scientific literature.
There are no available research findings on molecular dynamics simulations examining the protein-ligand complex stability and dynamics of This compound .
Structure-Activity/Property Relationship (SAR/SPR) Studies from a Theoretical Perspective
A theoretical analysis of the structure-activity or structure-property relationships for This compound has not been documented in published research.
Synthetic Utility and Applications in Advanced Organic Synthesis Involving 1 1,1 Biphenyl 2 Yl 2 Phenylethanone
Role as Versatile Synthetic Intermediates
1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone and related 2-phenylacetophenone derivatives serve as crucial synthetic intermediates for producing a variety of more complex molecules. guidechem.comontosight.aigoogle.com The presence of the ketone functional group and the activated methylene (B1212753) protons alpha to the carbonyl and the biphenyl (B1667301) ring system allows for a multitude of reactions. These compounds are building blocks for pharmaceuticals, fragrances, and other specialty chemicals. guidechem.com Their utility is demonstrated in their conversion to various substance classes, including secondary alcohols, epoxides, and heterocyclic rings such as benzofurans and isoquinolines. researchgate.net The biphenyl scaffold itself is a key feature in numerous biologically active compounds, making its derivatives valuable starting points in medicinal chemistry. rsc.orgontosight.ai For instance, derivatives of 2-phenylacetophenone are key intermediates in the total synthesis of isoflavonoids and coumestans, which are classes of phytoestrogens. google.com
The reactivity of the ketone allows for transformations such as reductions, oxidations, and additions, while the adjacent carbon atoms can be functionalized through enolate chemistry. Standard synthetic methodologies like Friedel-Crafts acylation or Suzuki coupling reactions are often employed to construct the initial biphenyl ketone framework. rsc.orgontosight.ai
Precursors for Complex Molecular Architectures (e.g., Heterocyclic Compounds)
The structural framework of this compound is particularly well-suited for the construction of complex molecular architectures, most notably heterocyclic compounds. The ketone and the adjacent phenyl rings provide the necessary reactive sites for cyclization reactions.
For example, related biphenyl hydrazide derivatives have been used as scaffolds for synthesizing a diverse range of heterocycles, including pyridone and coumarin (B35378) structures, which have shown potential as antitumor and antimicrobial agents. researchgate.net The general strategy involves using the ketone or a derivative as an electrophilic or nucleophilic center to react with other functional groups, either intramolecularly or in multicomponent reactions, to form new rings. One-pot syntheses starting from biaryl dicarboxylic acids, which can be conceptually related to the biphenyl ketone structure, have been developed to prepare phenanthridinones and amide-functionalized helicene-like molecules through processes like the Curtius rearrangement. chemrxiv.org These examples underscore the potential of the biphenyl ketone scaffold to be elaborated into intricate, polycyclic systems.
Table 1: Examples of Heterocyclic Systems Derived from Biphenyl Scaffolds
| Starting Scaffold Type | Reaction Type | Resulting Heterocycle | Potential Application | Reference |
| Biphenyl Ethylidene Cyanoacetohydrazide | Cyclization/Condensation | Pyridones, Thiophenes, Pyrazoles | Antitumor, Antimicrobial | researchgate.net |
| Biaryl Dicarboxylic Acid | Curtius Rearrangement/Cyclization | (NH)-Phenanthridinones | Extended π-Systems | chemrxiv.org |
| Biphenyl Hydrazide | Cyclization | Coumarins | Antitumor, Antimicrobial | researchgate.net |
Applications in Asymmetric Synthesis (e.g., EnantioselectIVE Transformations via Biocatalysis or Chiral Catalysts)
Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly for pharmaceutical applications. The prochiral ketone of this compound is an ideal substrate for enantioselective transformations to produce chiral alcohols.
Biocatalysis: Enzymes, particularly ketoreductases (KREDs), are highly effective for the asymmetric reduction of prochiral ketones to form chiral secondary alcohols. This biocatalytic approach offers high enantioselectivity under mild reaction conditions, reducing the environmental impact compared to metal-based catalysts.
Chiral Catalysts: Non-enzymatic asymmetric catalysis provides another powerful route. Chiral biphenol-derived catalysts, such as BINOL and its derivatives, are effective in catalyzing asymmetric reactions involving boronates. nih.gov Asymmetric transfer hydrogenation of related ketones like acetophenone (B1666503), using chiral amine compounds attached to solid supports, has been shown to produce chiral alcohols with high conversion rates. researchgate.net This methodology could be adapted for the asymmetric reduction of this compound, providing access to valuable chiral building blocks. The combination of transition metals with chiral ligands, such as those used in silver/chiral pyrrolidinopyridine relay catalysis, allows for complex asymmetric cascade reactions to build stereochemically dense structures. nih.gov
Building Blocks for Functional Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Liquid Crystals, if broadly applicable to biphenyl ketones)
The rigid, planar, and π-conjugated nature of the biphenyl system makes it a privileged scaffold for the development of functional organic materials. ontosight.ai Biphenyl derivatives are extensively used in the design of liquid crystals (LCs) and organic light-emitting diodes (OLEDs). tandfonline.commdpi.comtandfonline.comresearchgate.net
Liquid Crystals: The elongated, rod-like structure of many biphenyl derivatives is conducive to forming liquid crystalline phases. mdpi.comtandfonline.comoup.com By attaching various functional groups and alkoxy chains to the biphenyl core, chemists can fine-tune the mesomorphic properties, leading to materials with specific thermal stabilities and wide nematic temperature ranges. mdpi.comresearchgate.net The incorporation of push-pull electronic systems (electron-donating and electron-accepting groups) onto the biphenyl skeleton can produce luminescent liquid crystals, which are promising for advanced optoelectronic devices. tandfonline.comtandfonline.com
Organic Light-Emitting Diodes (OLEDs): In OLEDs, biphenyl-containing molecules are frequently used as host materials in the emissive layer or as charge-transporting materials. ontosight.airesearchgate.net The wide bandgap and high thermal stability of the biphenyl scaffold are advantageous for these applications. nih.gov For instance, benzophenone (B1666685) derivatives, which share the aryl-ketone-aryl motif, are used as electron-deficient cores in emitters and host materials for OLEDs. nih.gov The twisted geometry of some biphenyls can reduce intermolecular interactions, which helps to prevent self-quenching of the emission. nih.gov Triazole-biphenyl core derivatives have been synthesized as bipolar host materials for efficient blue phosphorescent OLEDs. nih.gov
Table 2: Applications of Biphenyl Scaffolds in Functional Materials
| Material Type | Key Structural Feature | Function | Relevant Properties | Reference(s) |
| Liquid Crystals | Elongated biphenyl core with terminal alkoxy chains | Mesogen | High thermal stability, wide nematogenic range | mdpi.comtandfonline.comoup.comresearchgate.net |
| OLED Host Materials | Biphenyl core with charge-transporting moieties (e.g., carbazole, triazole) | Host for phosphorescent emitters, charge transport | Wide bandgap, high glass transition temperature | ontosight.airesearchgate.netnih.gov |
| OLED Emitters | Biphenyl core with donor-acceptor (push-pull) structure | Emitter | Tunable emission wavelength, high quantum yield | nih.govresearchgate.net |
Design and Synthesis of Ligands for Transition Metal Catalysis (e.g., Palladium Catalysis)
Biphenyl-based phosphines are a highly successful class of ligands for transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. acs.orgtcichemicals.com The steric bulk and electronic properties of these ligands are crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
The this compound structure can be envisioned as a precursor for such ligands. Through chemical modification, the ketone functionality could be converted into a phosphine (B1218219) group or used as a handle to introduce other coordinating atoms, leading to novel P,N or P,O-type ligands. The synthesis of chiral biphenyl monophosphine ligands, which often possess axial chirality, is a key area of research, and methods involving directed C-H functionalization of biphenyl phosphine oxides are being developed. acs.org The synthesis of P,N-biphenyl derivatives, where a chiral amino group is introduced into the biphenyl backbone, has been accomplished via Suzuki coupling or nucleophilic aromatic substitution, yielding ligands that are highly effective in Pd-catalyzed reactions. researchgate.net The biphenyl framework provides a rigid and sterically tunable scaffold that is essential for creating the active and selective catalytic species. researchgate.net
Scaffold for the Development of Novel Organic Compounds
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The biphenyl structure is widely recognized as such a scaffold in medicinal chemistry and drug discovery. rsc.orgdoaj.orgnih.gov Its ability to adopt different conformations allows it to interact favorably with a variety of protein binding sites.
This compound serves as an excellent starting point for scaffold-based drug design. By systematically modifying the core structure, libraries of new compounds can be generated and screened for biological activity. Recent research has demonstrated the utility of the biphenyl scaffold in developing potent and selective inhibitors for various therapeutic targets.
HDAC6 Inhibitors: A series of novel derivatives based on a biphenyl scaffold were identified as selective histone deacetylase 6 (HDAC6) inhibitors, with some compounds showing significant antitumor efficacy in preclinical models. nih.gov
PD-1/PD-L1 Inhibitors: Small molecule inhibitors with a biphenyl core have been designed to disrupt the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. nih.govacs.org
Antimicrobial and Antitumor Agents: Biphenyl derivatives have been functionalized to create novel heterocyclic compounds with promising in-vitro activity against cancer cell lines and microbial strains. researchgate.net
The versatility of the biphenyl ketone allows for the introduction of diverse functional groups and structural motifs, enabling the exploration of a broad chemical space in the search for new therapeutic agents. rsc.orgresearchgate.net
Q & A
Q. What are the standard synthetic routes for 1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone?
The compound is typically synthesized via Friedel-Crafts acylation , where a biphenyl derivative reacts with an acyl chloride (e.g., phenacyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method yields the target ketone but requires careful temperature control (40–60°C) to minimize side reactions like over-acylation or ring deactivation . Alternative routes include Suzuki-Miyaura cross-coupling for biphenyl precursors, followed by ketone functionalization .
Q. What spectroscopic methods are used for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the biphenyl and ketone moieties. For example, the carbonyl (C=O) peak appears at ~200–210 ppm in ¹³C NMR, while aromatic protons show splitting patterns consistent with substitution patterns .
- IR Spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ corresponds to the ketone carbonyl stretch .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 287.12 for C₂₀H₁₆O) .
Q. How is the compound screened for initial biological activity?
- Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM to determine IC₅₀ values .
- Enzyme Inhibition Studies : Kinetic assays against targets like cyclooxygenase (COX) or kinases, measuring inhibition constants (Kᵢ) using fluorogenic substrates .
Advanced Research Questions
Q. How can Friedel-Crafts acylation yields be optimized for this compound?
- Catalyst Optimization : Use Brønsted acid ionic liquids (e.g., [BMIM][HSO₄]) to improve regioselectivity and reduce AlCl₃ waste .
- Solvent Selection : Dichloromethane or nitrobenzene enhances electrophilic acylation efficiency compared to nonpolar solvents .
- Continuous Flow Reactors : Scalable synthesis with >90% yield and reduced reaction time (2–4 hours vs. 12 hours batch) .
Q. How do substituents on the biphenyl ring affect biological activity?
| Substituent | Position | Bioactivity Trend | Mechanism Insights |
|---|---|---|---|
| -Cl | 2- or 4- | Increased cytotoxicity (IC₅₀ ↓ 30–50%) due to enhanced lipophilicity and DNA intercalation . | |
| -OH | 2- | Antioxidant activity via radical scavenging (EC₅₀ = 25 μM) but reduced stability . | |
| -CF₃ | 5- | Improved enzyme inhibition (Kᵢ = 0.8 μM for COX-2) via hydrophobic binding pocket interactions . |
Q. How are computational methods applied to predict reactivity and bioactivity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., COX-2 PDB: 3NT1). Substituent polarity and steric bulk are critical for binding affinity .
- DFT Calculations : B3LYP/6-31G(d) optimizations predict electrophilic sites for acylation (e.g., C-2 vs. C-4 on biphenyl) and frontier molecular orbital (FMO) energies for redox activity .
Q. What strategies resolve contradictory bioactivity data across studies?
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes; hydroxylated metabolites may exhibit off-target effects .
Q. How are purification challenges addressed for this compound?
- Byproduct Removal : Silica gel chromatography (hexane:ethyl acetate = 4:1) separates unreacted biphenyl and diacylated byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity (melting point = 120–122°C) .
Tables
Q. Table 1. Comparative Reactivity of Substituents in Friedel-Crafts Acylation
| Substituent | Position | Yield (%) | Major Byproduct |
|---|---|---|---|
| -H | 2- | 78 | Diacylated product (12%) |
| -Cl | 2- | 65 | Chlorinated side chains (8%) |
| -OCH₃ | 4- | 85 | None detected |
| Data from . |
Q. Table 2. Biological Activity of Derivatives
| Derivative | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| 1-(5-Cl-Biphenyl-2-yl)-... | 12.3 | HeLa Cells | |
| 1-(2-OH-Biphenyl-4-yl)-... | >100 | DPPH Radical | |
| Parent Compound | 45.7 | MCF-7 Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
